4-Methyl-alpha-ethylaminobutiophenone (hydrochloride)

Behavioral Pharmacology Psychostimulant Screening Abuse Liability Assessment

4-Methyl-alpha-ethylaminobutiophenone (hydrochloride), also designated as 4-MEAP, 4-methyl NEB, or 4-MeMABP, is a synthetic cathinone belonging to the substituted cathinone class of psychostimulants. This compound is structurally defined as a para-methyl analog of buphedrone, characterized by an ethyl group replacing the methyl substituent at the alpha position.

Molecular Formula C13H20ClNO
Molecular Weight 241.759
CAS No. 18268-19-4
Cat. No. B590492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-alpha-ethylaminobutiophenone (hydrochloride)
CAS18268-19-4
Synonyms2-(ethylamino)-1-(4-methylphenyl)-1-butanone, monohydrochloride
Molecular FormulaC13H20ClNO
Molecular Weight241.759
Structural Identifiers
SMILESCCC(C(=O)C1=CC=C(C=C1)C)NCC.Cl
InChIInChI=1S/C13H19NO.ClH/c1-4-12(14-5-2)13(15)11-8-6-10(3)7-9-11;/h6-9,12,14H,4-5H2,1-3H3;1H
InChIKeyUTZHBSQCOKIIDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-alpha-ethylaminobutiophenone (hydrochloride) CAS 18268-19-4: Reference Standard Procurement for Synthetic Cathinone Research


4-Methyl-alpha-ethylaminobutiophenone (hydrochloride), also designated as 4-MEAP, 4-methyl NEB, or 4-MeMABP, is a synthetic cathinone belonging to the substituted cathinone class of psychostimulants [1]. This compound is structurally defined as a para-methyl analog of buphedrone, characterized by an ethyl group replacing the methyl substituent at the alpha position . The compound exists as a hydrochloride salt with molecular formula C13H20ClNO and molecular weight 241.76 g/mol . Its biological and toxicological properties remain incompletely characterized, and the compound is intended exclusively for forensic and research applications [2]. The compound is regulated as a Schedule I controlled substance in the United States, requiring appropriate licensure for procurement and handling [3].

Why 4-Methyl-alpha-ethylaminobutiophenone (4-MEAP) Cannot Be Interchanged with 4-MPD or Other Second-Generation Synthetic Cathinones


Substitution of 4-Methyl-alpha-ethylaminobutiophenone (4-MEAP) with its close structural analog 4-methylpentedrone (4-MPD) or other second-generation synthetic cathinones is scientifically unsound due to quantifiable differences across multiple pharmacological dimensions. These compounds exhibit divergent profiles in locomotor stimulant potency and efficacy [1], drug discrimination substitution patterns [1], monoamine transporter mechanism of action [2], in vivo rewarding properties [2], and immediate-early gene induction patterns in striatal regions [2]. Such differences preclude generic interchange and mandate compound-specific procurement for applications requiring precise pharmacological reference standards, forensic method validation, or structure-activity relationship investigations. The quantitative evidence presented in Section 3 substantiates these differential properties.

Quantitative Differentiation Evidence for 4-Methyl-alpha-ethylaminobutiophenone (4-MEAP) Relative to Comparator Synthetic Cathinones


Locomotor Stimulant Potency: 4-MEAP Demonstrates Highest Rank-Order Potency Among Five DEA-Identified Synthetic Cathinones

In a direct head-to-head comparison of five synthetic cathinones identified by the DEA as drugs of concern, 4-MEAP exhibited the highest rank-order potency for producing locomotor stimulant effects [1]. The rank-order potency was: 4-MEAP > N-ethylpentedrone > N-ethylheptedrone > 4-methylpentedrone (4-MPD), with 4-MEAP demonstrating efficacy comparable to methamphetamine and cocaine [1]. Notably, 4-MPD, the closest structural analog differing only in the N-terminal group, exhibited the lowest potency among the stimulant-active compounds and was characterized as a slow-onset locomotor stimulant [1].

Behavioral Pharmacology Psychostimulant Screening Abuse Liability Assessment

Drug Discrimination Profile: 4-MEAP Fully Substitutes for Methamphetamine, Whereas 4-MPD Shows Divergent Substitution Pattern

In drug discrimination assays, 4-MEAP fully substituted for the discriminative stimulus effects of methamphetamine, indicating methamphetamine-like subjective effects [1]. In direct contrast, the N-methyl analog 4-MPD fully substituted for cocaine but only partially substituted for methamphetamine [1]. This divergent substitution pattern demonstrates that the N-ethyl versus N-methyl substitution fundamentally alters the interoceptive cue profile perceived by the subject [1].

Drug Discrimination Subjective Effects Abuse Liability

Monoamine Transporter Mechanism: 4-MEAP Exhibits Hybrid DAT Blocker / SERT Substrate Activity

In vitro transporter assays using HEK293 cells expressing human SERT and DAT demonstrated that 4-MEAP acts as a dopamine transporter (DAT) blocker while simultaneously functioning as a serotonin transporter (SERT) substrate (5-HT releaser) [1]. This hybrid mechanism distinguishes it from certain other synthetic cathinones. Ring-substituted cathinones, including 4-MEAP, showed higher potency as SERT inhibitors compared to their non-ring-substituted analogs, and N-ethyl analogs demonstrated greater potency as DAT inhibitors relative to N-methyl counterparts [1].

Monoamine Transporter Dopamine Uptake Serotonin Release

In Vivo Reward Induction: 4-MEAP Induces Conditioned Place Preference in Mice

A 2021 study demonstrated for the first time that 4-MEAP induces reward in mice as measured by the conditioned place preference (CPP) paradigm [1]. This finding establishes 4-MEAP as possessing demonstrable abuse liability potential. The study tested doses of 3, 10, and 30 mg/kg administered intraperitoneally in Swiss-CD-1 mice, with 4-MEAP producing significant place preference [1].

Reward Behavior Conditioned Place Preference Addiction Neuroscience

Analytical Method Validation: SPE-GC-MS Method for Blood Quantification with 5 ng/mL Limit of Detection

A validated SPE-GC-MS method for the simultaneous quantification of emerging cathinones in blood was developed and published, with 4-MEAP (referred to as 4′-methyl-N-ethylpentedrone) included among the target analytes [1]. The method achieved extraction efficiency greater than 73% for all target cathinones, linearity in the range of 10 ng/mL (LLOQ) to 800 ng/mL with R² > 0.99, and a limit of detection (LOD) of 5 ng/mL [1]. The stability of cathinones in blood matrices was found to be storage condition-dependent [1].

Forensic Toxicology Analytical Method Validation Bioanalytical Quantification

4-Methyl-alpha-ethylaminobutiophenone (4-MEAP) CAS 18268-19-4: Evidence-Based Research and Forensic Application Scenarios


Behavioral Pharmacology Reference Standard for Locomotor Stimulant Potency Studies

Procure 4-MEAP as the highest-potency reference compound among DEA-identified synthetic cathinones for head-to-head locomotor activity assays. The compound's rank-order potency (4-MEAP > N-ethylpentedrone > N-ethylheptedrone > 4-MPD) and efficacy comparable to methamphetamine and cocaine [1] enable its use as a positive control in psychostimulant screening paradigms and abuse liability assessment studies. This scenario is supported by data from Swiss-Webster mouse locomotor activity assays establishing behaviorally active dose ranges [1].

Drug Discrimination Reference Compound for Methamphetamine-Like Interoceptive Cue Studies

Utilize 4-MEAP as a methamphetamine-discrimination reference standard, given its full substitution for methamphetamine (1 mg/kg training dose) in Sprague-Dawley rat drug discrimination assays [1]. The compound's distinct substitution profile—contrasting with 4-MPD's full cocaine but partial methamphetamine substitution [1]—makes it essential for structure-interoceptive cue relationship investigations and forensic toxicology method validation requiring methamphetamine-like discriminative stimulus characterization.

Monoamine Transporter Mechanism Reference Compound for Hybrid DAT Blocker/SERT Substrate Studies

Procure 4-MEAP for in vitro transporter assays requiring a reference compound with hybrid mechanism of action. The compound acts as a DAT blocker and SERT substrate [1], a profile established using HEK293 cells expressing human SERT and DAT isoforms. Ring-substituted cathinones including 4-MEAP demonstrate higher SERT inhibitor potency than non-ring-substituted analogs, while N-ethyl analogs show greater DAT inhibitor potency [1], positioning 4-MEAP as a valuable tool for structure-activity relationship studies investigating structural determinants of transporter selectivity.

Forensic Toxicology Certified Reference Material for GC-MS Blood Quantification

Procure 4-MEAP as a certified reference material (CRM) for forensic toxicology applications requiring validated blood quantification methods. A published SPE-GC-MS method validated for 4-MEAP quantification achieves extraction efficiency >73%, linear range of 10-800 ng/mL (LLOQ 10 ng/mL), and LOD of 5 ng/mL in blood matrices [1]. This method validation supports the compound's use in forensic casework, clinical toxicology screening, and method development for emerging synthetic cathinone detection [2].

Technical Documentation Hub

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